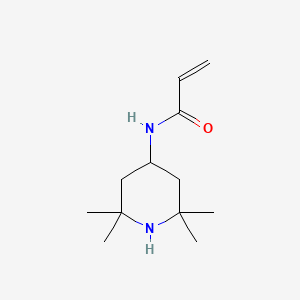

n-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

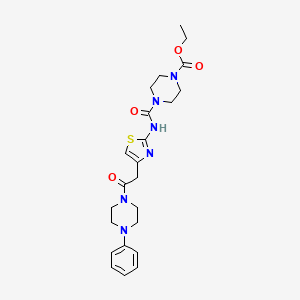

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide is a chemical compound with the molecular formula C12H22N2O . It is a derivative of 2,2,6,6-Tetramethylpiperidine, a hindered secondary amine .

Molecular Structure Analysis

The molecular structure of N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide comprises an acrylamide group of the usual s-cis configuration appended to a 2,2,6,6-tetramethyl-substituted piperidine-1-oxyl radical or a piperidinyl chair . The adjacent amide and piperidinyl H atoms are approximately trans across the C-N bond .Physical And Chemical Properties Analysis

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide has a molecular weight of 210.32 g/mol . and >98.0% . The compound is stored at refrigerated temperatures .Aplicaciones Científicas De Investigación

Application in Flow Chemistry

Field

Flow Chemistry

Summary of Application

This compound is used in the synthesis of N,N′-bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) in a continuous-flow process .

Methods of Application

The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide DTMPA .

Results or Outcomes

The reaction rate in the flow system has been significantly improved (from 2 hours in batch to 12 minutes in flow) because of enhanced mass transfer.

Application in Organic Electronics

Field

Organic Electronics

Summary of Application

The compound is used in the synthesis of a first-generation dendrimer containing two TEMPO fragments, which can be implemented into a conductive polymer structure .

Methods of Application

The dendron-like compound bearing two TEMPO fragments is synthesized on the basis of the amine-acrylate Michael dendron constructive approach .

Results or Outcomes

The resulting product was characterized using 1H and 13C nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectroscopy (HRMS) .

Application in Organic Synthesis

Field

Organic Synthesis

Summary of Application

This compound is used as a free radical scavenger and a reagent in organic synthesis .

Methods of Application

The specific methods of application can vary widely depending on the specific synthesis process. It is often used in reactions involving free radicals .

Results or Outcomes

The outcomes can also vary widely, but the use of this compound can often improve the efficiency and selectivity of organic synthesis processes .

Application in Electron Spin Resonance Spectroscopy

Field

Electron Spin Resonance Spectroscopy

Summary of Application

This compound is used as a structural probe in electron spin resonance spectroscopy .

Methods of Application

In electron spin resonance spectroscopy, this compound can be used to probe the structure of other molecules .

Results or Outcomes

The use of this compound can provide valuable information about the structure and properties of other molecules .

Application in the Preparation of Hibarimicinone

Field

Organic Chemistry

Summary of Application

This compound is used in the preparation of hibarimicinone .

Methods of Application

The specific methods of application can vary widely depending on the specific synthesis process .

Results or Outcomes

The use of this compound can lead to the successful synthesis of hibarimicinone .

Application in the Synthesis of Sulfenamide Compounds

Summary of Application

This compound is used in the synthesis of sulfenamide compounds .

Methods of Application

It is used in reactions with heterocyclic thiols in the presence of iodine as an oxidant .

Results or Outcomes

The use of this compound can lead to the successful synthesis of sulfenamide compounds .

Propiedades

IUPAC Name |

N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-6-10(15)13-9-7-11(2,3)14-12(4,5)8-9/h6,9,14H,1,7-8H2,2-5H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKHXRWEQQXQLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(2,2,6,6-Tetramethylpiperidin-4-yl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine](/img/structure/B2585152.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2585153.png)

![3-(4-chlorophenyl)sulfanyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2585154.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2585155.png)

![1-((2-(Dimethylamino)ethyl)amino)-3-methyl-2-(2-methylallyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2585156.png)

![9-(2,5-dimethylbenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2585157.png)

![Methyl 2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2585170.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2585172.png)